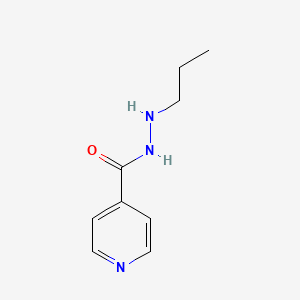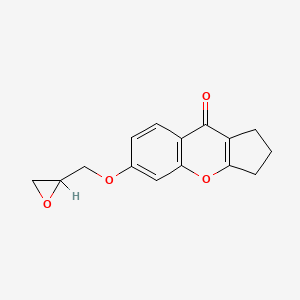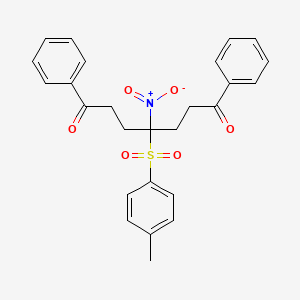
4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Heptanedione Backbone: This can be achieved through a Claisen condensation reaction between appropriate ketone precursors.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation reactions.
Hydroxy(oxido)amino Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group.
Reduction: Reduction reactions can target the carbonyl groups or the nitro group if present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and advanced materials.
Biology and Medicine
The compound’s unique structure suggests potential biological activity. It could be investigated for its effects on various biological pathways, potentially leading to the development of new drugs or therapeutic agents.
Industry
In materials science, the compound might be used in the development of new polymers or as a precursor for specialty chemicals. Its sulfonyl and phenyl groups could impart desirable properties such as thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The hydroxy(oxido)amino group could participate in redox reactions, while the sulfonyl group might influence the compound’s solubility and interaction with biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxyamino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- 4-(Amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
- 4-(Hydroxy(oxido)amino)-4-((4-chlorophenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione
Uniqueness
What sets 4-(Hydroxy(oxido)amino)-4-((4-methylphenyl)sulfonyl)-1,7-diphenyl-1,7-heptanedione apart is the combination of its functional groups. The presence of both hydroxy(oxido)amino and sulfonyl groups in the same molecule is relatively rare and can lead to unique chemical and biological properties. This makes it a compound of significant interest for further research and development.
Propiedades
Número CAS |
76283-90-4 |
|---|---|
Fórmula molecular |
C26H25NO6S |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)sulfonyl-4-nitro-1,7-diphenylheptane-1,7-dione |
InChI |
InChI=1S/C26H25NO6S/c1-20-12-14-23(15-13-20)34(32,33)26(27(30)31,18-16-24(28)21-8-4-2-5-9-21)19-17-25(29)22-10-6-3-7-11-22/h2-15H,16-19H2,1H3 |
Clave InChI |
VCXHLSGWHVDFML-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C(CCC(=O)C2=CC=CC=C2)(CCC(=O)C3=CC=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Pyridin-3-ylbicyclo[2.2.2]octan-4-amine](/img/structure/B12804236.png)
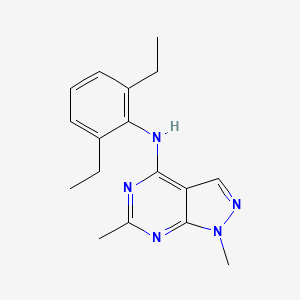





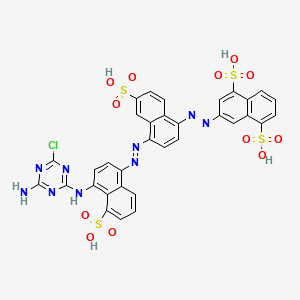
![1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid](/img/structure/B12804292.png)
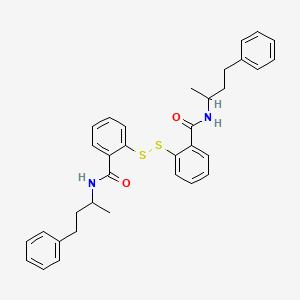
![1-Methyl-1,2-dihydrobenzo[j]aceanthrylene](/img/structure/B12804301.png)
